8-iso Prostaglandin E2 isopropyl ester
Overview
Description
8-iso Prostaglandin E2 isopropyl ester is a more lipophilic derivative of 8-iso Prostaglandin E2. Prostaglandin esters generally have enhanced lipid solubility compared to their parent compounds. This compound is a prodrug, meaning it is converted into its active form, 8-iso Prostaglandin E2, upon administration .
Mechanism of Action
Target of Action
The primary target of 8-iso Prostaglandin E2 isopropyl ester is the thromboxane A2 (TP) receptor . This receptor plays a crucial role in platelet aggregation and renal vasoconstriction .
Mode of Action
This compound is a more lipophilic form of the free acid, 8-iso PGE2 . It is generally hydrolyzed to the free acid upon in vivo administration, making the esters useful prodrugs . The compound inhibits U-46619 or I-BOP-induced platelet aggregation .
Biochemical Pathways
This compound is one of several isoprostanes produced from arachidonic acid during lipid peroxidation . The compound’s interaction with the TP receptor leads to changes in platelet aggregation and renal vasoconstriction .
Pharmacokinetics
The compound’s ADME properties are influenced by its lipophilic nature. As an ester, it has enhanced lipid solubility compared to its parent compounds . This property allows it to be readily absorbed and distributed in the body. It is generally hydrolyzed to the free acid upon in vivo administration .
Result of Action
The compound’s action results in potent renal vasoconstriction . When infused into the renal artery of the rat at a concentration of 4 µg/kg/min, 8-iso PGE2 decreases the glomerular filtration rate (GFR) and renal plasma flow by 80% without affecting blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous esterases can affect the rate at which the compound is hydrolyzed to the free acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin E2 isopropyl ester typically involves the esterification of 8-iso Prostaglandin E2 with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps that may include crystallization and distillation to achieve the desired purity .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form 8-iso Prostaglandin E2 and isopropyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by enzymes or acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 8-iso Prostaglandin E2 and isopropyl alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the parent compound, depending on the specific reagents and conditions used.
Scientific Research Applications
8-iso Prostaglandin E2 isopropyl ester is used extensively in scientific research due to its role as a prodrug for 8-iso Prostaglandin E2. Its applications include:
Chemistry: Studying the properties and reactions of prostaglandins and their derivatives.
Biology: Investigating the biological effects of prostaglandins, including their role in inflammation and cell signaling.
Medicine: Exploring potential therapeutic uses of prostaglandins in treating conditions such as hypertension and glaucoma.
Comparison with Similar Compounds
Prostaglandin E2 isopropyl ester: Another esterified form of Prostaglandin E2 with similar properties and applications.
8-iso Prostaglandin E2: The parent compound of 8-iso Prostaglandin E2 isopropyl ester, with similar biological activities but lower lipid solubility.
8-Isoprostaglandin E2: A related isoprostane with similar biological effects but different chemical structure.
Uniqueness: this compound is unique due to its enhanced lipid solubility, which allows for better absorption and bioavailability compared to its parent compound. This makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19-,20+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLKSJQMSPOTB-YRLDPNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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